molecular formula C11H11NO2 B1594175 2,4-Dimethoxyquinoline CAS No. 40335-00-0

2,4-Dimethoxyquinoline

Cat. No. B1594175
M. Wt: 189.21 g/mol
InChI Key: XSZBLRGKCBUWRJ-UHFFFAOYSA-N
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Patent
US05114940

Procedure details

2,4-Dichloroquinoline (cf. example 14) (4.4 g), sodium methoxide (5.4 g) and dimethyl formamide (70 ml) were heated together at 70° for 2 hrs. The reaction mixture was partitioned between water and ethyl acetate and worked up in standard fashion. The crude product was purified by column chromatography on silica (10% ether in hexane) to give 2-methoxy-4-chloroquinoline (0.87 g) and 2,4-dimethoxyquinoline (1.8 g). The latter was subjected to aqueous hydrolysis by 6N hydrochloric acid for 3 hrs at reflux temperature to give 2-hydroxy-4-methoxyquinoline. This was converted to 2-chloro-4-methoxyquinoline.
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[C:10]([Cl:12])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH3:13][O-:14].[Na+].CN(C)[CH:18]=[O:19]>>[CH3:18][O:19][C:2]1[CH:11]=[C:10]([Cl:12])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH3:13][O:14][C:2]1[CH:11]=[C:10]([O:19][CH3:18])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C(=C1)Cl
Name
sodium methoxide
Quantity
5.4 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
70 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica (10% ether in hexane)

Outcomes

Product
Name
Type
product
Smiles
COC1=NC2=CC=CC=C2C(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.87 g
Name
Type
product
Smiles
COC1=NC2=CC=CC=C2C(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05114940

Procedure details

2,4-Dichloroquinoline (cf. example 14) (4.4 g), sodium methoxide (5.4 g) and dimethyl formamide (70 ml) were heated together at 70° for 2 hrs. The reaction mixture was partitioned between water and ethyl acetate and worked up in standard fashion. The crude product was purified by column chromatography on silica (10% ether in hexane) to give 2-methoxy-4-chloroquinoline (0.87 g) and 2,4-dimethoxyquinoline (1.8 g). The latter was subjected to aqueous hydrolysis by 6N hydrochloric acid for 3 hrs at reflux temperature to give 2-hydroxy-4-methoxyquinoline. This was converted to 2-chloro-4-methoxyquinoline.
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[C:10]([Cl:12])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH3:13][O-:14].[Na+].CN(C)[CH:18]=[O:19]>>[CH3:18][O:19][C:2]1[CH:11]=[C:10]([Cl:12])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH3:13][O:14][C:2]1[CH:11]=[C:10]([O:19][CH3:18])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C(=C1)Cl
Name
sodium methoxide
Quantity
5.4 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
70 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica (10% ether in hexane)

Outcomes

Product
Name
Type
product
Smiles
COC1=NC2=CC=CC=C2C(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.87 g
Name
Type
product
Smiles
COC1=NC2=CC=CC=C2C(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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